molecular formula C8H8BrClS B2524967 2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene CAS No. 2567489-43-2

2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene

Cat. No.: B2524967
CAS No.: 2567489-43-2
M. Wt: 251.57
InChI Key: MBESEBHPLONJPA-NTSWFWBYSA-N
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Description

2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene is a complex organic compound featuring a bromine atom, a chloromethyl group, and a cyclopropyl ring attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene typically involves the bromination of 5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the thiophene ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine or chloromethyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

    Substitution Reactions: Products include 2-Iodo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene.

    Oxidation Reactions: Products include sulfoxides and sulfones of the thiophene ring.

    Reduction Reactions: Products include dehalogenated thiophene derivatives.

Scientific Research Applications

2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene involves its interaction with molecular targets such as enzymes or receptors. The bromine and chloromethyl groups can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. The cyclopropyl ring can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chlorothiophene
  • 2-Bromo-5-methylthiophene
  • 2-Bromo-5-ethylthiophene

Uniqueness

2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can result in different reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClS/c9-8-2-1-7(11-8)6-3-5(6)4-10/h1-2,5-6H,3-4H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBESEBHPLONJPA-NTSWFWBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=C(S2)Br)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=C(S2)Br)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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